3-Chloro-6-(4-chlorophenyl)pyridazine-4-carboxylic acid 3-Chloro-6-(4-chlorophenyl)pyridazine-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1504000-71-8
VCID: VC3097761
InChI: InChI=1S/C11H6Cl2N2O2/c12-7-3-1-6(2-4-7)9-5-8(11(16)17)10(13)15-14-9/h1-5H,(H,16,17)
SMILES: C1=CC(=CC=C1C2=NN=C(C(=C2)C(=O)O)Cl)Cl
Molecular Formula: C11H6Cl2N2O2
Molecular Weight: 269.08 g/mol

3-Chloro-6-(4-chlorophenyl)pyridazine-4-carboxylic acid

CAS No.: 1504000-71-8

Cat. No.: VC3097761

Molecular Formula: C11H6Cl2N2O2

Molecular Weight: 269.08 g/mol

* For research use only. Not for human or veterinary use.

3-Chloro-6-(4-chlorophenyl)pyridazine-4-carboxylic acid - 1504000-71-8

Specification

CAS No. 1504000-71-8
Molecular Formula C11H6Cl2N2O2
Molecular Weight 269.08 g/mol
IUPAC Name 3-chloro-6-(4-chlorophenyl)pyridazine-4-carboxylic acid
Standard InChI InChI=1S/C11H6Cl2N2O2/c12-7-3-1-6(2-4-7)9-5-8(11(16)17)10(13)15-14-9/h1-5H,(H,16,17)
Standard InChI Key QJEGJESIFPSFFG-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C2=NN=C(C(=C2)C(=O)O)Cl)Cl
Canonical SMILES C1=CC(=CC=C1C2=NN=C(C(=C2)C(=O)O)Cl)Cl

Introduction

Chemical Properties and Structure

Structural Characteristics

3-Chloro-6-(4-chlorophenyl)pyridazine-4-carboxylic acid consists of a pyridazine core, which is a six-membered aromatic heterocyclic ring containing two adjacent nitrogen atoms. The compound features specific substitution patterns that define its chemical identity:

  • A chlorine atom at the 3-position of the pyridazine ring

  • A 4-chlorophenyl group at the 6-position

  • A carboxylic acid group (-COOH) at the 4-position

Based on structural analysis of similar compounds, 3-Chloro-6-(4-chlorophenyl)pyridazine-4-carboxylic acid would have a molecular formula of C₁₁H₆Cl₂N₂O₂ and a molecular weight of approximately 269.08 g/mol, similar to its structural analog 6-Chloro-3-(4-chlorophenyl)pyridazine-4-carboxylic acid .

Physicochemical Properties

The physiochemical properties of 3-Chloro-6-(4-chlorophenyl)pyridazine-4-carboxylic acid can be inferred from similar pyridazine derivatives. Table 1 presents a comparison of estimated properties with related compounds.

Table 1: Comparative Physicochemical Properties of 3-Chloro-6-(4-chlorophenyl)pyridazine-4-carboxylic acid and Related Compounds

Property3-Chloro-6-(4-chlorophenyl)pyridazine-4-carboxylic acid6-Chloro-3-(4-chlorophenyl)pyridazine-4-carboxylic acid3-Chloro-6-(2-methoxyphenyl)pyridazine-4-carboxylic acid
Molecular FormulaC₁₁H₆Cl₂N₂O₂C₁₁H₆Cl₂N₂O₂C₁₂H₉ClN₂O₃
Molecular Weight~269.08 g/mol269.08 g/mol264.66 g/mol
AppearanceCrystalline solidCrystalline solidCrystalline solid
SolubilityLimited water solubility; soluble in organic solventsLimited water solubility; soluble in organic solventsLimited water solubility; soluble in organic solvents
Hydrogen Bond Donors1 (carboxylic acid)1 (carboxylic acid)1 (carboxylic acid)
Hydrogen Bond Acceptors4 (N, N, O, O)4 (N, N, O, O)5 (N, N, O, O, O)

The compound likely exhibits limited water solubility due to its aromatic nature and chloro substituents, but would be expected to dissolve in organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile .

Synthesis Methods

Synthetic Approaches

The synthesis of 3-Chloro-6-(4-chlorophenyl)pyridazine-4-carboxylic acid typically involves multi-step organic reactions. Based on the synthesis of structurally similar compounds, several potential synthetic routes can be proposed.

Synthesis via Pyridazinone Intermediates

One potential synthetic pathway involves the formation of a pyridazinone intermediate followed by chlorination. This approach has been documented for related compounds such as 3-Chloro-6-(4-chlorophenyl)pyridazine :

  • Formation of 6-(4-chlorophenyl)-4,5-dihydro-3(2H)-pyridazinone

  • Bromination in acetic acid to form 6-(4-chlorophenyl)-3(2H)-pyridazinone

  • Chlorination using phosphorus oxychloride

  • Introduction of the carboxylic acid functionality at the 4-position

Alternative Synthetic Methods

An alternative approach might involve the direct functionalization of an appropriately substituted pyridazine core. This could include:

  • Starting with a suitable pyridazine-4-carboxylic acid derivative

  • Introduction of the chloro substituent at the 3-position

  • Coupling with 4-chlorophenyl group at the 6-position via appropriate cross-coupling methodologies

Reaction Conditions

The synthesis of chloro-substituted pyridazines typically requires specific reaction conditions to achieve optimal yields. Table 2 summarizes typical reaction conditions based on the synthesis of related compounds.

Table 2: Typical Reaction Conditions for Synthesis of Chloro-substituted Pyridazine Derivatives

Reaction StepReagentsSolventTemperatureDurationExpected Yield
Formation of pyridazinoneAppropriate precursorsVariousRoom temperature to reflux2-6 hours65-80%
BrominationBromineAcetic acid60-80°C1-2 hours70-85%
ChlorinationPhosphorus oxychlorideNeat or with solvent80-100°C3-5 hours60-75%
CarboxylationVarious methodsDMF or DMSO60-80°C4-8 hours50-70%

The specific synthetic route would need to be optimized for 3-Chloro-6-(4-chlorophenyl)pyridazine-4-carboxylic acid to achieve maximum yield and purity .

Spectroscopic Characterization

Analytical Methods

Characterization of 3-Chloro-6-(4-chlorophenyl)pyridazine-4-carboxylic acid would typically involve multiple spectroscopic and analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy

    • ¹H NMR for proton assignments

    • ¹³C NMR for carbon framework identification

    • 2D NMR techniques for structural confirmation

  • Infrared (IR) Spectroscopy

    • Identification of functional groups, particularly the carboxylic acid (C=O stretch around 1700 cm⁻¹)

    • Confirmation of aromatic C=C and C=N stretching vibrations

  • Mass Spectrometry

    • Determination of molecular weight

    • Analysis of fragmentation patterns

  • X-ray Crystallography

    • Definitive structural confirmation

    • Analysis of crystal packing and intermolecular interactions

Biological Activity and Applications

Structure-Activity Relationships

The biological activity of 3-Chloro-6-(4-chlorophenyl)pyridazine-4-carboxylic acid would be influenced by its structural features:

  • The pyridazine core provides a rigid scaffold that can interact with biological targets

  • The chloro substituents enhance lipophilicity and may improve membrane permeability

  • The carboxylic acid group offers hydrogen bonding capabilities for target recognition

  • The 4-chlorophenyl group provides additional hydrophobic interactions with potential binding pockets

Synthetic Applications

Beyond biological applications, 3-Chloro-6-(4-chlorophenyl)pyridazine-4-carboxylic acid could serve as a valuable building block in organic synthesis:

  • The carboxylic acid functionality allows for various transformations including:

    • Esterification

    • Amide formation

    • Reduction to alcohols

    • Decarboxylation reactions

  • The chloro substituent at the 3-position can serve as a site for nucleophilic aromatic substitution or transition metal-catalyzed coupling reactions.

  • The compound could be utilized as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.

Structure-Property Relationships

Electronic Properties

The electronic properties of 3-Chloro-6-(4-chlorophenyl)pyridazine-4-carboxylic acid are significantly influenced by the electron-withdrawing nature of both chlorine substituents and the carboxylic acid group. These electronic effects have important implications for the compound's reactivity:

  • The electron-withdrawing chlorine atoms increase the electrophilicity of the pyridazine ring, making it more susceptible to nucleophilic attack.

  • The carboxylic acid group further contributes to the electron-deficient character of the system.

  • The combination of these electronic effects influences the compound's ability to interact with biological targets through various non-covalent interactions.

Stability and Reactivity

Based on related compounds, 3-Chloro-6-(4-chlorophenyl)pyridazine-4-carboxylic acid would likely exhibit the following stability and reactivity characteristics:

  • Stability: The compound would be expected to be stable under standard laboratory conditions but may be sensitive to strong oxidizing agents and extreme pH conditions.

  • Reactivity: The molecule presents several reactive sites:

    • The carboxylic acid group can participate in typical acid-base and esterification reactions

    • The chlorine at the 3-position is potentially reactive toward nucleophilic substitution

    • The aromatic system can undergo electrophilic aromatic substitution, although with reduced reactivity due to the electron-withdrawing substituents

Table 3: Predicted Reactivity of Functional Groups in 3-Chloro-6-(4-chlorophenyl)pyridazine-4-carboxylic acid

Functional GroupReactivityPotential ReactionsTypical Reagents
Carboxylic AcidHighEsterification, Amidation, ReductionAlcohols, Amines, Reducing agents
3-Chloro (pyridazine)ModerateNucleophilic substitutionAmines, Thiols, Alkoxides
4-ChlorophenylLowCoupling reactionsBoronic acids, Organometallics
Pyridazine ringModerateElectrophilic substitution, AdditionVarious electrophiles

Comparative Analysis with Related Compounds

To better understand the properties and potential applications of 3-Chloro-6-(4-chlorophenyl)pyridazine-4-carboxylic acid, it is valuable to compare it with structurally related compounds.

Table 4: Comparison of 3-Chloro-6-(4-chlorophenyl)pyridazine-4-carboxylic acid with Related Compounds

CompoundStructural DifferencesPotential Impact on Properties/Activities
3-Chloro-6-(2-methoxyphenyl)pyridazine-4-carboxylic acid2-Methoxyphenyl vs. 4-Chlorophenyl at 6-positionEnhanced electron density; potential hydrogen bond acceptor via methoxy group; different binding characteristics
6-Chloro-3-(4-chlorophenyl)pyridazine-4-carboxylic acidReversed positions of chloro and aryl substituentsAltered electronic distribution; potentially different binding orientation
Ethyl 3-chloro-6-(2-chlorophenyl)pyridazine-4-carboxylateEthyl ester vs. carboxylic acid; 2-chlorophenyl vs. 4-chlorophenylIncreased lipophilicity; modified hydrogen bonding capability; different pharmacokinetic properties
3-Chloro-6-methylpyridazine-4-carboxylic acidMethyl vs. 4-chlorophenyl at 6-positionReduced molecular size; altered lipophilicity; different binding characteristics

This comparative analysis highlights how subtle structural modifications can potentially lead to significant changes in physicochemical properties and biological activities, which is valuable information for structure-activity relationship studies.

Future Research Directions

Synthetic Optimization

Future research on 3-Chloro-6-(4-chlorophenyl)pyridazine-4-carboxylic acid could focus on:

  • Development of more efficient synthetic routes with improved yields

  • Green chemistry approaches to minimize environmental impact

  • Scale-up methodologies for potential industrial applications

Biological Evaluation

Comprehensive biological screening would be valuable to establish the compound's activity profile:

  • Enzyme inhibition assays against various targets

  • Cell-based assays to determine cytotoxicity and anti-proliferative effects

  • Structure-activity relationship studies with systematic modifications

Computational Studies

Computational approaches could provide valuable insights:

  • Molecular docking studies to predict binding to potential biological targets

  • Quantum mechanical calculations to understand electronic properties

  • QSAR (Quantitative Structure-Activity Relationship) models to guide future derivative design

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator